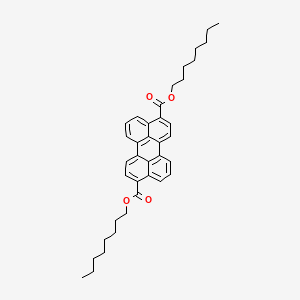![molecular formula C30H19Br B12282242 6-Bromo-[2,2';6',2'']ternaphthalene CAS No. 817210-33-6](/img/structure/B12282242.png)
6-Bromo-[2,2';6',2'']ternaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-[2,2’;6’,2’']ternaphthalene is an organic compound that belongs to the class of brominated naphthalenes. This compound is characterized by the presence of a bromine atom attached to the naphthalene structure, which significantly influences its chemical properties and reactivity. It is used in various scientific research applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-[2,2’;6’,2’']ternaphthalene typically involves the bromination of naphthalene derivatives. One common method is the bromination of 2-aminonaphthalene using bromine and di-tert-butyl dicarbonate . The reaction conditions are generally mild, and the process does not require high-temperature or high-pressure conditions, making it relatively safe and efficient.
Industrial Production Methods
Industrial production of 6-Bromo-[2,2’;6’,2’']ternaphthalene follows similar synthetic routes but on a larger scale. The process involves continuous bromination reactions with efficient purification steps to ensure high yield and purity. The use of cost-effective starting materials and optimized reaction conditions are crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-[2,2’;6’,2’']ternaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of naphthalene derivatives without the bromine substituent.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized naphthalenes, while oxidation and reduction reactions produce different oxidized or reduced derivatives.
Scientific Research Applications
6-Bromo-[2,2’;6’,2’']ternaphthalene is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in studies involving brominated organic compounds and their biological activities.
Medicine: Research into potential pharmaceutical applications, particularly in the development of brominated drugs.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-[2,2’;6’,2’']ternaphthalene involves its interaction with molecular targets through its bromine substituent. The bromine atom can participate in various chemical reactions, influencing the reactivity and properties of the compound. The pathways involved include electrophilic aromatic substitution and nucleophilic substitution, depending on the specific reaction conditions.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-naphthol: A brominated naphthol with similar reactivity but different structural features.
2-Bromo-6-methoxynaphthalene: Another brominated naphthalene derivative with a methoxy group.
6-Bromo-2-naphthoic acid: A brominated naphthoic acid with distinct chemical properties.
Uniqueness
6-Bromo-[2,2’;6’,2’']ternaphthalene is unique due to its specific bromination pattern and the resulting chemical properties
Properties
CAS No. |
817210-33-6 |
|---|---|
Molecular Formula |
C30H19Br |
Molecular Weight |
459.4 g/mol |
IUPAC Name |
2-bromo-6-(6-naphthalen-2-ylnaphthalen-2-yl)naphthalene |
InChI |
InChI=1S/C30H19Br/c31-30-14-13-28-18-27(11-12-29(28)19-30)26-10-9-24-16-23(7-8-25(24)17-26)22-6-5-20-3-1-2-4-21(20)15-22/h1-19H |
InChI Key |
SHPGNDCGWXEWFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC4=C(C=C3)C=C(C=C4)C5=CC6=C(C=C5)C=C(C=C6)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



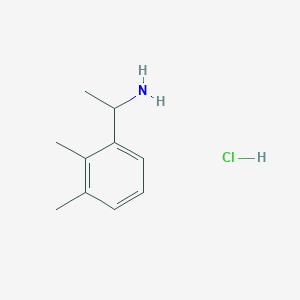
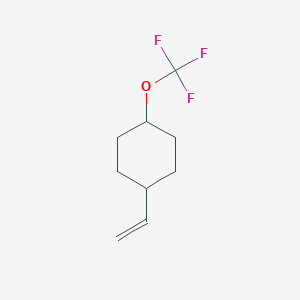
![Methyl 7-[5-hydroxy-2-(2-methoxypropan-2-yloxymethyl)-3-(oxan-2-yloxy)cyclopentyl]heptanoate](/img/structure/B12282180.png)
![1-[4-[2-(1,3-Benzodioxol-5-yl)ethylcarbamoyloxy]-3,3-dimethyl-2-oxobutanoyl]-2,3-dihydroindole-2-carboxylic acid](/img/structure/B12282188.png)
![2-Chloro-6-fluorothiazolo[4,5-b]pyridine](/img/structure/B12282195.png)
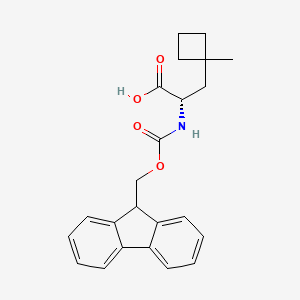
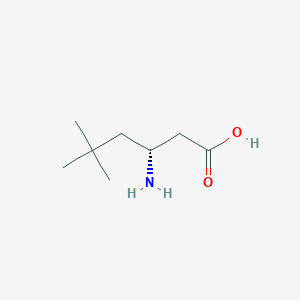
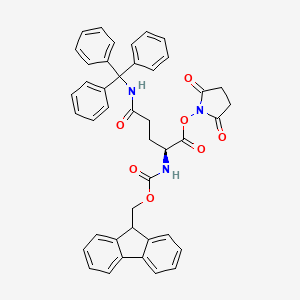
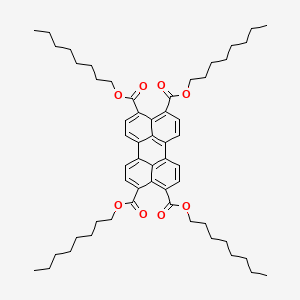
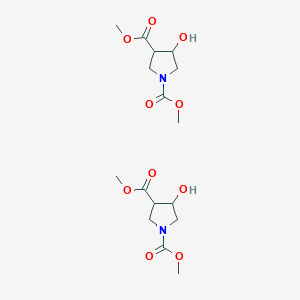
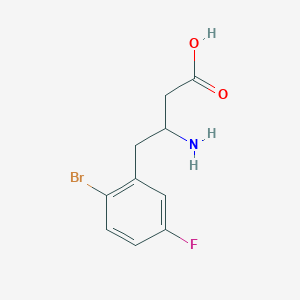
![Methyl 3-methoxy-5-methyl-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]heptanoate](/img/structure/B12282230.png)
